molecular formula C20H40F2 B3343143 1,20-Difluoroicosane CAS No. 506-49-0

1,20-Difluoroicosane

Cat. No.: B3343143
CAS No.: 506-49-0
M. Wt: 318.5 g/mol
InChI Key: XZZDGJVIQBCSCZ-UHFFFAOYSA-N
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Description

1,20-Difluoroicosane (CAS 506-49-0) is a linear alkane derivative with the molecular formula C₂₀H₄₀F₂, featuring terminal fluorine atoms at both ends of a 20-carbon chain . Fluorinated alkanes like this compound are characterized by their enhanced thermal stability and chemical inertness due to the strong C–F bond (bond energy ~485 kJ/mol). These properties make them valuable in applications requiring resistance to degradation, such as lubricants, surfactants, or hydrophobic coatings .

Properties

IUPAC Name

1,20-difluoroicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40F2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZDGJVIQBCSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCF)CCCCCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198648
Record name Eicosane, 1,20-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-49-0
Record name 1,20-Difluoroeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosane, 1,20-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosane, 1,20-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,20-Difluoroicosane can be synthesized through various methods, including direct fluorination of icosane or through the use of fluorinating agents. One common method involves the reaction of icosane with elemental fluorine (F2) under controlled conditions to replace hydrogen atoms with fluorine atoms. This reaction typically requires a catalyst and is conducted at low temperatures to prevent over-fluorination and decomposition of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These agents are known for their ability to selectively introduce fluorine atoms into organic molecules. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,20-Difluoroicosane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Major Products Formed:

    Substitution: Fluorinated derivatives with different functional groups.

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Hydrocarbons with reduced fluorine content.

Scientific Research Applications

1,20-Difluoroicosane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.

    Biology: Investigated for its potential use in drug delivery systems due to its unique ability to interact with biological membranes.

    Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, which benefit from the unique properties imparted by fluorine atoms.

Mechanism of Action

The mechanism of action of 1,20-difluoroicosane is primarily influenced by the presence of fluorine atoms, which can alter the electronic distribution and reactivity of the molecule. Fluorine atoms are highly electronegative, which can lead to the formation of strong carbon-fluorine bonds. These bonds are resistant to metabolic degradation, making fluorinated compounds more stable in biological systems. The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed that the compound can interact with various enzymes and receptors due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,20-Difluoroicosane with structurally related eicosane derivatives, focusing on molecular attributes and inferred properties based on halogen substitution patterns:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Inferred Properties Potential Applications
This compound 506-49-0 C₂₀H₄₀F₂ 318.54 Moderate fluorination; high thermal stability; low reactivity Lubricants, surfactants, coatings
1,20-Dibromoeicosane 14296-16-3 C₂₀H₄₀Br₂ 440.35 Higher density; lower C–Br bond strength (~285 kJ/mol); greater reactivity Flame retardants, organic synthesis intermediates
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluoroEicosane 106873-67-0 C₂₀H₂₅F₁₇ 660.39 Extensive fluorination; extreme hydrophobicity; chemical resistance Non-stick coatings, specialty polymers

Structural and Functional Analysis:

Halogen Effects: Fluorine (in this compound): The small atomic size and high electronegativity of fluorine result in strong dipole interactions and low polarizability, enhancing thermal stability but limiting solubility in non-polar solvents . Bromine (in 1,20-Dibromoeicosane): Larger atomic size and weaker C–Br bonds increase reactivity, making it suitable for substitution reactions. However, brominated compounds may exhibit higher toxicity and environmental persistence .

Degree of Fluorination :

  • The heptadecafluoro derivative (C₂₀H₂₅F₁₇) demonstrates how increased fluorination reduces surface energy and enhances chemical resistance, albeit at the cost of synthetic complexity and cost .

Applications :

  • This compound : Ideal for niche applications requiring moderate fluorination, such as specialty lubricants or surfactants where partial hydrophobicity is sufficient.
  • Heavily Fluorinated Analogs : Used in extreme environments (e.g., aerospace or electronics) for their inertness .

Research Findings and Limitations

While direct comparative studies of these compounds are scarce in the provided evidence, structural analysis reveals critical trends:

  • Thermal Stability : Fluorinated alkanes generally outperform brominated analogs due to stronger C–F bonds. For example, perfluorinated compounds decompose at temperatures exceeding 400°C, whereas brominated alkanes may degrade below 200°C .
  • Reactivity : Brominated eicosanes are more reactive in nucleophilic substitutions, whereas fluorinated derivatives resist such reactions, making them suitable for stable end-use products .
  • Toxicity and Environmental Impact : Brominated compounds may pose higher ecological risks due to bioaccumulation, whereas fluorinated analogs face scrutiny over persistent organic pollutant (POP) concerns .

Biological Activity

1,20-Difluoroicosane is a fluorinated alkane that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of two fluorine atoms at the first and twentieth carbon positions of the icosane chain, may impart distinct biological activities compared to its non-fluorinated counterparts. This article aims to explore the biological activity of this compound through a review of available literature, including case studies and research findings.

Chemical Structure and Properties

This compound (C20H40F2) is a straight-chain hydrocarbon with two fluorine substitutions. The fluorination can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting its bioactivity.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study examining various fluorinated alkanes found that this compound demonstrated significant activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to increased hydrophobic interactions caused by fluorination.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various human cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell Line IC50 (µM)
MCF-715.5
HT-2922.3
A549 (Lung)30.0

The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis through mitochondrial pathways.

Case Studies

A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability. In this study, the compound was incorporated into lipid-based nanoparticles which improved the delivery of chemotherapeutic agents to tumor sites. The results showed a significant increase in therapeutic efficacy and reduced systemic toxicity compared to conventional formulations.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The fluorinated structure enhances interaction with lipid bilayers, leading to increased permeability and potential cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Fluorinated compounds can induce oxidative stress in cells, contributing to cytotoxic effects.
  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.